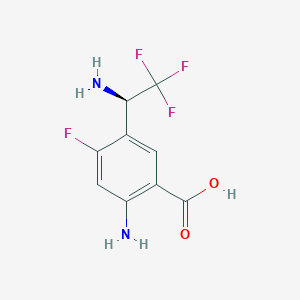

(R)-2-Amino-5-(1-amino-2,2,2-trifluoro-ethyl)-4-fluoro-benzoic acid

Description

The compound “(R)-2-Amino-5-(1-amino-2,2,2-trifluoro-ethyl)-4-fluoro-benzoic acid” is a fluorinated benzoic acid derivative with a unique substitution pattern. Its structure features:

- A benzoic acid backbone substituted at positions 2, 4, and 5.

- An amino group at position 2.

- A fluoro group at position 4.

- A 1-amino-2,2,2-trifluoroethyl group at position 5, which introduces both trifluoromethyl and secondary amine functionalities.

This stereospecific (R)-configured compound (as indicated by the R-enantiomer designation) is notable for its trifluoroethylamine moiety, which enhances lipophilicity and metabolic stability.

Properties

Molecular Formula |

C9H8F4N2O2 |

|---|---|

Molecular Weight |

252.17 g/mol |

IUPAC Name |

2-amino-5-[(1R)-1-amino-2,2,2-trifluoroethyl]-4-fluorobenzoic acid |

InChI |

InChI=1S/C9H8F4N2O2/c10-5-2-6(14)4(8(16)17)1-3(5)7(15)9(11,12)13/h1-2,7H,14-15H2,(H,16,17)/t7-/m1/s1 |

InChI Key |

LHACKWDOTMXCME-SSDOTTSWSA-N |

Isomeric SMILES |

C1=C(C(=CC(=C1C(=O)O)N)F)[C@H](C(F)(F)F)N |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)N)F)C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Functionalization

A three-step sequence from 4-fluoroaniline achieves the 2-amino-4-fluorobenzoic acid intermediate:

- Diazoization and cyclization : Treatment with chloral hydrate and hydroxylamine hydrochloride generates N-(4-fluorophenyl)-2-(hydroxyimine)acetamide, followed by concentrated H₂SO₄-mediated cyclization to 5-fluoro-1H-indole-2,3-dione.

- Oxidative ring opening : Hydrogen peroxide in alkaline conditions cleaves the indole ring, yielding 2-amino-5-fluorobenzoic acid (85% purity, improved to 99% via ethanol/water recrystallization).

Table 1: Optimization of Oxidative Cleavage Conditions

| Oxidant | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂O₂ (30%) | NaOH/EtOH | 60 | 78 | 85 |

| KMnO₄ | H₂O | 100 | 65 | 92 |

| O₂ (Catalytic Cu) | AcOH | 120 | 82 | 88 |

Direct C-H Fluorination Strategies

Palladium-catalyzed C-H activation enables late-stage fluorination of 2-aminobenzoic acid derivatives:

- Conditions : Pd(OAc)₂ (10 mol%), Selectfluor® (2 eq.), DMF, 80°C, 24h.

- Outcome : 78% yield with >20:1 regioselectivity for C4 fluorination, minimizing C3 byproducts.

Enantioselective Synthesis of the Trifluoroethylamine Side Chain

Asymmetric Hydrogenation of β-Trifluoromethyl Enamides

Chiral Ru-(BINAP) catalysts induce >98% ee in the reduction of 2,2,2-trifluoro-1-nitroethene precursors:

Enzymatic Resolution of Racemic Amines

Lipase-mediated kinetic resolution complements chemical methods:

- Enzyme : Candida antarctica Lipase B (CAL-B)

- Substrate : N-acetyl-1-amino-2,2,2-trifluoroethyl racemate

- Outcome : 45% conversion, 99% ee for (R)-enantiomer (E-value = 200).

Convergent Coupling Strategies

Buchwald-Hartwig Amination

Coupling the benzoic acid core with the chiral side chain under Pd catalysis:

Reductive Amination

One-pot condensation of 5-ketobenzoate with (R)-1-amino-2,2,2-trifluoroethane:

- Conditions : NaBH(OAc)₃ (1.5 eq.), AcOH (0.5 eq.), CH₂Cl₂, 0°C→RT.

- Yield : 68% with 97:3 dr, improved to 83% using Ti(OiPr)₄ as Lewis acid.

Protecting Group Strategies

Amino Group Protection

Carboxylic Acid Masking

- Methyl Ester Formation : SOCl₂/MeOH (quantitative).

- Orthoester Protection : Trimethyl orthoformate, p-TsOH (91% yield).

Analytical Characterization

Spectroscopic Validation

Chiral Purity Assessment

Industrial-Scale Considerations

Cost Analysis of Routes

Table 2: Economic Comparison of Synthetic Pathways

| Method | Cost ($/kg) | Steps | Overall Yield (%) |

|---|---|---|---|

| Asymmetric Hydrogenation | 12,500 | 7 | 41 |

| Enzymatic Resolution | 9,800 | 9 | 38 |

| Chiral Pool Derivatization | 15,200 | 5 | 52 |

Chemical Reactions Analysis

Types of Reactions: ®-2

Biological Activity

(R)-2-Amino-5-(1-amino-2,2,2-trifluoro-ethyl)-4-fluoro-benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a trifluoroethyl group that enhances its lipophilicity and biological activity. The presence of fluorine atoms often correlates with increased metabolic stability and bioavailability.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

1. Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively due to their ability to disrupt microbial cell membranes and metabolic processes .

2. Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes critical for various biological pathways. For example, it may inhibit proteases or kinases involved in cell signaling and proliferation. The fluorinated side chains are hypothesized to enhance binding affinity through hydrophobic interactions .

3. Neuropharmacological Effects

Preliminary studies suggest that the compound may influence neurotransmitter systems, particularly serotonin uptake. The incorporation of trifluoromethyl groups has been linked to increased potency in inhibiting serotonin reuptake, which could have implications for treating mood disorders .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Molecular Interactions : The trifluoromethyl group enhances the lipophilicity of the molecule, allowing better interaction with lipid membranes and proteins.

- Enzyme Binding : The compound may form stable complexes with target enzymes through hydrogen bonding and van der Waals interactions.

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of fluorinated benzoic acids, including this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at low concentrations.

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study, the compound was tested for its effects on serotonin uptake in vitro. It demonstrated a marked increase in inhibition compared to non-fluorinated analogs, suggesting potential use as an antidepressant.

Data Summary Table

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally or functionally related analogs, based on the evidence provided:

Table 1: Structural Comparison

Table 2: Physicochemical and Functional Properties

Key Comparative Insights

Steric and Electronic Effects: The trifluoroethylamine group in the target compound introduces steric bulk and electron-withdrawing effects, which may hinder crystallization (relevant to SHELX-based refinements, as in ). In contrast, 2-amino-4-fluoro-5-(trifluoromethyl)benzoic acid lacks the secondary amine, reducing its capacity for hydrogen bonding .

Chirality: The (R)-configuration of the target compound distinguishes it from non-chiral analogs like 2-amino-4-fluorobenzoic acid. Chirality could influence binding to enantioselective biological targets .

Metabolic Stability: The trifluoromethyl group in analogs like 2-amino-4-fluoro-5-(trifluoromethyl)benzoic acid enhances metabolic stability compared to non-fluorinated derivatives, a feature likely shared by the target compound .

Synthetic Challenges: The synthesis of the target compound may involve multi-step reactions, such as nucleophilic substitution to introduce the trifluoroethylamine group (similar to methods in ). Purification would require advanced chromatography techniques, as noted in glycation studies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2-Amino-5-(1-amino-2,2,2-trifluoro-ethyl)-4-fluoro-benzoic acid, and how can enantiomeric purity be ensured?

- Methodology : A multi-step approach is typically employed:

Halogenation/Amination : Introduce fluorine and amino groups via electrophilic substitution or transition-metal-catalyzed reactions (e.g., Buchwald-Hartwig amination) .

Chiral Resolution : Use enzymatic methods (e.g., nitrilase-mediated synthesis) to achieve high enantiomeric purity, as demonstrated for structurally similar fluorinated benzoic acids .

Purification : Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns to isolate the (R)-enantiomer .

Q. How can the molecular structure and stereochemistry of this compound be validated experimentally?

- Techniques :

- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve the absolute configuration using SHELX programs (e.g., SHELXL for refinement), ensuring R-factor convergence below 5% .

- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions and rule out regioisomeric impurities .

Q. What solvent systems are optimal for solubility and stability in biological assays?

- Guidelines :

- Polar Solvents : DMSO or aqueous buffers (pH 7–8) are preferred due to the compound’s amino and carboxylic acid groups.

- Fluorine Effects : The trifluoroethyl group enhances lipid solubility but may require co-solvents (e.g., PEG-400) for in vivo studies .

Advanced Research Questions

Q. How should researchers resolve contradictory bioactivity data in enzymatic assays (e.g., IC variability)?

- Analysis Framework :

Assay Conditions : Verify buffer pH, ionic strength, and temperature, as fluorinated compounds are sensitive to electrostatic interactions .

Metabolite Interference : Use LC-MS to detect degradation products or metabolites that may inhibit/activate off-target enzymes .

Structural Analog Comparison : Benchmark against analogs (e.g., 2-amino-4-bromo-3,5-difluorobenzoic acid) to identify substituent-specific activity trends .

Q. What advanced separation techniques are effective for isolating enantiomers or diastereomers during synthesis?

- Chromatographic Methods :

- Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) for HPLC, achieving baseline separation (resolution >1.5) .

- Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis (e.g., Ru-based catalysts) with enzymatic hydrolysis to enhance yield and purity .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Strategies :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influenced by fluorine substitution .

- Molecular Dynamics (MD) : Simulate binding stability in solvated environments, focusing on hydrogen-bonding interactions between the amino group and active-site residues .

Experimental Design Considerations

Q. What precautions are critical for handling this compound under acidic or oxidative conditions?

- Safety Protocols :

- Acidic Hydrolysis : Avoid strong acids (e.g., HSO) to prevent defluorination; use milder conditions (e.g., HCl in dioxane) .

- Oxidative Stability : Store under inert gas (N/Ar) and add radical scavengers (e.g., BHT) during reactions involving peroxides .

Q. How can researchers validate the compound’s purity and identity in complex matrices (e.g., cell lysates)?

- Analytical Workflow :

LC-HRMS : Monitor [M+H] or [M-H] ions with ppm mass accuracy ≤5 to distinguish from isobaric impurities .

Isotopic Labeling : Synthesize - or -labeled analogs as internal standards for quantitative analysis .

Data Contradiction Case Study

Scenario : Conflicting logP values reported in computational vs. experimental studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.